molecular formula C6H9NNaO4S B1603590 Sodium sulfanilate dihydrate CAS No. 6106-22-5

Sodium sulfanilate dihydrate

Cat. No.: B1603590
CAS No.: 6106-22-5
M. Wt: 214.20 g/mol
InChI Key: YYDWYHNMRIIRFX-UHFFFAOYSA-N
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Description

Sodium sulfanilate dihydrate is an inorganic compound that is used in a variety of scientific and medical applications. It is a white, odorless crystalline solid that is soluble in water and has the chemical name sodium 2-hydroxybenzenesulfonate dihydrate. This compound is a salt of sulfanilic acid, which is an organic compound that is used in many industrial and laboratory applications. This compound is used in a variety of laboratory experiments and is also used in the synthesis of other compounds.

Scientific Research Applications

Crystal Structure and Electron Density

Sodium sulfanilate dihydrate has been extensively studied for its crystal structure. Bats and Coppens (1975) and Bats (1977) analyzed its crystal structure, revealing that the compound crystallizes in the orthorhombic space group and that the sodium atom has a distorted octahedral coordination of oxygen atoms. They also confirmed the nonplanarity of the amino group in the sulfanilate ion, which is partly due to hydrogen bonding in the crystal (Bats & Coppens, 1975); (Bats, 1977).

Nonlinear Optical Applications

The research by Mythili et al. (2007) and Pandian & Ramasamy (2012) explored the use of this compound in nonlinear optical (NLO) applications. Mythili et al. focused on the growth and characterization of these crystals, highlighting their potential in NLO applications due to properties like second-harmonic generation and laser damage threshold analysis (Mythili et al., 2007). Pandian & Ramasamy compared crystals grown by different methods, finding that those grown by the Sankaranarayanan–Ramasamy method had superior quality compared to those grown by conventional solution methods (Pandian & Ramasamy, 2012).

Catalysis in Diazotization and Diazo Coupling Reactions

Dabbagh et al. (2007) demonstrated the role of this compound in diazotization and diazo coupling reactions. They found that it can be used as a catalyst in these reactions, making the process more environmentally friendly by avoiding the use of acids, alkalies, and toxic solvents (Dabbagh et al., 2007).

Optical and Dielectric Properties

Thirupathy et al. (2018) and Sasi et al. (2018) investigated the optical and dielectric properties of this compound. Their research focused on the crystal's potential in optical communication applications due to its photoluminescence properties and the correlation with electro-optic properties. They also assessed its thermal stability and crystalline nature (Thirupathy et al., 2018); (Sasi et al., 2018).

Oxidation Kinetics

Shen et al. (2011) studied the kinetics of oxidation of sodium sulfanilate. Their research provides insights into the chemical behavior of sodium sulfanilate in reactions, contributing to a deeper understanding of its properties in chemical processes (Shen et al., 2011).

Use in Concrete as a Superplasticizer

Pei et al. (2000) synthesized sodium sulfanilate-phenol-formaldehyde condensate and studied its application as a superplasticizer in concrete. Their findings suggest that this compound can enhance the performance of concrete more effectively than conventional superplasticizers (Pei et al., 2000).

Inhibition of Folic Acid Biosynthesis

Lin and Zhang (1988) demonstrated that sodium sulfanilate can affect the biosynthesis of folic acid in plants. They discovered that sodium sulfanilate-treated plants formed a conjugate that inhibited folic acid synthesis, highlighting a potential application in agriculture and pest control (Lin & Zhang, 1988).

Mechanism of Action

Target of Action

Sodium sulfanilate dihydrate (SSD) is a compound with a variety of applications, particularly in the field of materials science . .

Mode of Action

The mode of action of SSD is primarily related to its physical and chemical properties. As a nonlinear optical material, SSD has been shown to possess excellent second harmonic generation (SHG) efficiency . This property makes it suitable for applications in high-speed information processing, telecommunication, optical applications, color displays, laser sensing, and optical logic circuits .

Biochemical Pathways

They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Pharmacokinetics

It’s worth noting that ssd is soluble in water, with a solubility of 170 g/l , which could potentially influence its bioavailability.

Result of Action

The primary results of SSD’s action are related to its physical properties and applications in materials science. For instance, SSD crystals show a sharp emission peak at 485 nm, resulting in blue-green emission suitable for optical communication applications . Additionally, SSD crystals have good thermal stability, making them useful for laser applications .

Action Environment

The action of SSD can be influenced by environmental factors. For instance, the growth of SSD crystals by the slow evaporation solution method is performed at ambient temperature . Furthermore, the dielectric properties of SSD crystals have been studied as a function of frequency at various temperatures , indicating that temperature can influence the properties and thus the action of SSD.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium sulfanilate dihydrate involves the reaction of sulfanilic acid with sodium hydroxide and subsequent crystallization to obtain the dihydrate form.", "Starting Materials": [ "Sulfanilic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of sulfanilic acid in 2 moles of sodium hydroxide solution.", "Heat the mixture to 80-90°C for 1-2 hours with constant stirring.", "Cool the mixture to room temperature and filter the precipitated Sodium sulfanilate.", "Wash the precipitate with water and dry it.", "Dissolve the obtained Sodium sulfanilate in hot water and cool the solution to room temperature.", "Crystals of Sodium sulfanilate dihydrate will form upon cooling.", "Filter the crystals and wash with cold water to obtain pure Sodium sulfanilate dihydrate." ] }

6106-22-5

Molecular Formula

C6H9NNaO4S

Molecular Weight

214.20 g/mol

IUPAC Name

sodium;4-aminobenzenesulfonate;dihydrate

InChI

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2

InChI Key

YYDWYHNMRIIRFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+]

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O.O.[Na]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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